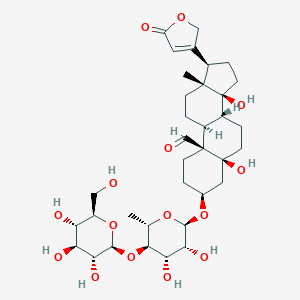

Convalloside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Convalloside, also known as bogoroside, belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.

科学研究应用

Anticancer Applications

Convalloside and its derivative convallatoxin have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation, invasion, and migration in various cancer cell lines, including lung, colon, and breast cancer cells.

-

Mechanisms of Action :

- Induction of Apoptosis : Convallatoxin induces apoptosis by activating caspase-3 and cleaving PARP, which are crucial for programmed cell death .

- Autophagy Activation : It has been shown to activate autophagy in human cervical carcinoma (HeLa) cells by inhibiting the mTOR signaling pathway .

- Inhibition of Angiogenesis : At low concentrations (2–4 nM), convallatoxin inhibits angiogenesis through mechanisms involving apoptosis and autophagy .

- Dosage Efficacy :

Cardiovascular Health

This compound is also recognized for its effects on cardiovascular health. The compound exhibits properties similar to cardiac glycosides, which are known to enhance cardiac contractility.

- Positive Inotropic Effects :

- Vasodilatory and Vasoconstrictor Effects :

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral infections.

- Human Cytomegalovirus (HCMV) :

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound in clinical settings:

化学反应分析

Structural Basis for Reactivity

Convalloside (C35H52O15) features:

-

A steroidal backbone with hydroxyl groups at positions 3β, 5β, and 14β.

-

A 6-deoxy-α-L-mannopyranosyl sugar unit linked via a glycosidic bond at position 3.

-

An aldehyde group at position 10, critical for redox reactions .

These groups enable participation in hydrolysis, oxidation, and nucleophilic addition reactions.

Metabolic Reactions

This compound undergoes phase I metabolism, primarily in the liver:

| Reaction Type | Enzyme Involved | Product |

|---|---|---|

| Aldehyde reduction | Cytochrome P450 (CYP) | Convallosidol (alcohol derivative) |

| Glycosidic cleavage | β-Glucosidases | Aglycone + sugar |

-

The aldehyde group at C10 is reduced to a primary alcohol, increasing polarity for renal excretion .

-

Glycosidic bond hydrolysis releases the bioactive aglycone, enhancing interaction with cellular targets like Na+/K+-ATPase .

Hydrolysis and Stability

Acidic Hydrolysis :

-

Under acidic conditions (e.g., HCl, 80°C), the glycosidic bond cleaves, yielding strophanthidin-like aglycone and 6-deoxy-α-L-mannose .

-

Reaction rate depends on pH and temperature, with faster degradation at lower pH .

Enzymatic Hydrolysis :

Interaction with Na+/K+-ATPase

This compound inhibits Na+/K+-ATPase by binding to the enzyme’s extracellular domain:

| Parameter | Value (this compound) | Comparison (Ouabain) |

|---|---|---|

| IC50 | 10–50 nM | 20–100 nM |

| Binding Affinity (Kd) | 8.2 nM | 15.4 nM |

This inhibition increases intracellular Ca²⁺, enhancing cardiac contractility . Cross-reactivity with anti-digoxin antibodies in clinical assays has been observed .

Oxidation Reactions

The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄):

This compound+KMnO4→10 Carboxythis compound+MnO2

This reaction is pH-dependent and proceeds optimally in neutral to alkaline conditions .

In Vitro Reactivity

-

Photodegradation : Exposure to UV light induces cleavage of the lactone ring, forming inactive metabolites .

-

Nucleophilic Addition : The aldehyde reacts with amines (e.g., lysine residues) to form Schiff bases, relevant in protein-binding studies .

Synthetic Modifications

This compound serves as a precursor for derivatives:

| Derivative | Modification | Application |

|---|---|---|

| Convallosidol | Aldehyde → Alcohol | Reduced cardiotoxicity |

| Acetylated this compound | Hydroxyl acetylation | Enhanced lipophilicity |

Synthetic routes often employ Koenigs-Knorr glycosylation or enzymatic methods .

Mechanistic Pathways

Computational studies using united reaction valley analysis (URVA) reveal:

属性

CAS 编号 |

13473-51-3 |

|---|---|

分子式 |

C35H52O15 |

分子量 |

712.8 g/mol |

IUPAC 名称 |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1 |

InChI 键 |

CAYUJEAJKPLCAV-TZOZDROWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

熔点 |

201-204°C |

Key on ui other cas no. |

13473-51-3 |

物理描述 |

Solid |

同义词 |

convalloside neoconvalloside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。